molecular formula C7H6F3NO2 B14796486 4-Methoxy-2-trifluoromethoxy-pyridine

4-Methoxy-2-trifluoromethoxy-pyridine

Cat. No.: B14796486
M. Wt: 193.12 g/mol
InChI Key: MLEDNKCQKMQCDL-UHFFFAOYSA-N
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Description

4-Methoxy-2-trifluoromethoxy-pyridine is a chemical compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with methoxy and trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-trifluoromethoxy-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-Methoxy-2-trifluoromethoxy-pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-trifluoromethoxy-pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 4-Methoxy-2-trifluoromethyl-pyridine
  • 4-Methoxy-2-difluoromethoxy-pyridine
  • 4-Methoxy-2-chloromethoxy-pyridine

Comparison: 4-Methoxy-2-trifluoromethoxy-pyridine is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

4-methoxy-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H6F3NO2/c1-12-5-2-3-11-6(4-5)13-7(8,9)10/h2-4H,1H3

InChI Key

MLEDNKCQKMQCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)OC(F)(F)F

Origin of Product

United States

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